molecular formula C15H24ClN3OS B2882899 1-CYCLOPENTANECARBONYL-4-[(4-METHYL-1,3-THIAZOL-2-YL)METHYL]PIPERAZINE HYDROCHLORIDE CAS No. 1327505-54-3

1-CYCLOPENTANECARBONYL-4-[(4-METHYL-1,3-THIAZOL-2-YL)METHYL]PIPERAZINE HYDROCHLORIDE

Cat. No.: B2882899
CAS No.: 1327505-54-3
M. Wt: 329.89
InChI Key: LKCOPDDDOMNBKP-UHFFFAOYSA-N
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Description

1-Cyclopentanecarbonyl-4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride (CAS: 1351642-23-3) is a piperazine derivative substituted with a cyclopentanecarbonyl group and a 4-methylthiazole moiety. Its molecular formula is C₁₉H₂₆ClN₃OS (molar mass: 233.76 g/mol) . Piperazine derivatives are widely studied for their pharmacological applications, including central nervous system (CNS) modulation, antimicrobial activity, and enzyme inhibition.

Properties

IUPAC Name

cyclopentyl-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS.ClH/c1-12-11-20-14(16-12)10-17-6-8-18(9-7-17)15(19)13-4-2-3-5-13;/h11,13H,2-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCOPDDDOMNBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3CCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-CYCLOPENTANECARBONYL-4-[(4-METHYL-1,3-THIAZOL-2-YL)METHYL]PIPERAZINE HYDROCHLORIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylthiazole with appropriate reagents under controlled conditions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced by reacting the thiazole derivative with piperazine in the presence of a suitable catalyst.

    Cyclopentyl Group Addition: The cyclopentyl group is then attached to the piperazine-thiazole intermediate through a series of reactions involving cyclopentanone and other reagents.

    Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1-CYCLOPENTANECARBONYL-4-[(4-METHYL-1,3-THIAZOL-2-YL)METHYL]PIPERAZINE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the piperazine ring using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiazole moieties.

Common Reagents and Conditions

    Oxidation: m-CPBA in an organic solvent like dichloromethane (DCM) at low temperatures.

    Reduction: LiAlH4 in anhydrous ether under inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones from the thiazole ring.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted thiazole or piperazine derivatives.

Scientific Research Applications

1-CYCLOPENTANECARBONYL-4-[(4-METHYL-1,3-THIAZOL-2-YL)METHYL]PIPERAZINE HYDROCHLORIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-CYCLOPENTANECARBONYL-4-[(4-METHYL-1,3-THIAZOL-2-YL)METHYL]PIPERAZINE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit cyclin-dependent kinases (CDKs) or other kinases involved in cell cycle regulation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-thiazole hybrids are a well-explored class of compounds.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents CAS Number
1-Cyclopentanecarbonyl-4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride C₁₉H₂₆ClN₃OS 233.76 Cyclopentanecarbonyl, 4-methylthiazole 1351642-23-3
1-[(4-Methyl-1,3-thiazol-2-yl)acetyl]piperazine hydrochloride C₁₀H₁₆ClN₃OS 261.78 Acetyl, 4-methylthiazole 1052549-44-6
1-[[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl]piperazine hydrochloride C₁₅H₂₀ClN₃OS 325.86 Methoxyphenyl-thiazole 1052544-34-9
2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one C₂₃H₂₈N₆O₂ 420.51 Hydroxyphenyl, triazolone Not provided

Key Observations:

Substituent Diversity: The target compound features a cyclopentanecarbonyl group, which enhances lipophilicity compared to the acetyl group in 1-[(4-methyl-1,3-thiazol-2-yl)acetyl]piperazine hydrochloride . This may improve blood-brain barrier penetration, a critical factor for CNS-targeted drugs.

Molecular Weight Trends :

  • The target compound (233.76 g/mol) is lighter than analogs with bulkier substituents (e.g., 325.86 g/mol for the methoxyphenyl derivative) . Lower molecular weight may favor better solubility and pharmacokinetics.

Thiazole vs. Triazolone Hybrids :

  • The triazolone-containing compound diverges significantly, replacing the thiazole with a triazolone ring. Triazolones are associated with antifungal activity (e.g., itraconazole intermediates), suggesting divergent therapeutic applications compared to thiazole-piperazine derivatives.

Pharmacological and Functional Insights

  • Thiazole-Piperazine Derivatives : Compounds like MPEP (a pyridine-thiazole analog) exhibit anxiolytic effects via metabotropic glutamate receptor 5 (mGlu5) antagonism . The thiazole ring in the target compound may similarly engage with CNS targets, though substituent differences (cyclopentanecarbonyl vs. pyridine) could alter receptor specificity.
  • Acetyl vs. Cyclopentanecarbonyl Substituents : The acetyl group in 1-[(4-methyl-1,3-thiazol-2-yl)acetyl]piperazine hydrochloride may confer lower metabolic stability than the cyclopentane ring, which is less prone to oxidative degradation.

Q & A

Q. What are the recommended synthetic routes for synthesizing 1-cyclopentanecarbonyl-4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride?

The synthesis typically involves sequential functionalization of the piperazine core. A common approach includes:

  • Step 1 : Alkylation of piperazine with 4-methyl-1,3-thiazole-2-ylmethyl chloride to introduce the thiazole moiety.
  • Step 2 : Acylation of the secondary amine using cyclopentanecarbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
  • Step 3 : Salt formation with hydrochloric acid to yield the hydrochloride salt.
    Purification via recrystallization or column chromatography is critical to achieve >98% purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify substituent positions and cyclopentane-thiazole integration.
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]+^+).
  • Elemental Analysis : Validate stoichiometry of C, H, N, and Cl .

Q. What solvent systems are optimal for solubility studies of this compound?

The hydrochloride salt exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute with aqueous buffers (pH 4–7) to avoid precipitation. Dynamic light scattering (DLS) can monitor aggregation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts during synthesis?

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, catalyst loading, reaction time). For example, Bayesian optimization algorithms efficiently identify optimal conditions with minimal trials .
  • Catalyst Screening : Test palladium or copper catalysts for coupling steps; monitor via TLC or in situ IR.
  • Byproduct Analysis : Employ LC-MS to identify impurities (e.g., over-alkylated products) and adjust stoichiometry .

Q. What computational methods predict the compound’s reactivity and interaction with biological targets?

  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
  • Molecular Docking : Simulate binding to targets (e.g., GPCRs or kinases) using AutoDock Vina. Focus on the thiazole moiety’s role in hydrogen bonding and π-π interactions.
  • Molecular Dynamics (MD) : Assess stability of ligand-target complexes in physiological conditions (e.g., 150 mM NaCl, 310 K) .

Q. How does the 4-methylthiazole group influence stability under physiological conditions?

  • Degradation Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor via HPLC for hydrolysis of the thiazole ring or N-methyl group oxidation.
  • Stability-Indicating Assays : Use accelerated stability testing (40°C/75% RH) to identify degradation products (e.g., sulfoxide derivatives). LC-MS/MS can characterize degradation pathways .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar piperazine derivatives?

  • Meta-Analysis : Compare IC50_{50} values across studies, normalizing for assay conditions (e.g., cell line, incubation time).
  • Off-Target Profiling : Screen against panels of receptors/enzymes (e.g., CEREP panels) to identify polypharmacology.
  • Free Energy Perturbation (FEP) : Quantify binding affinity differences due to minor structural variations (e.g., cyclopentane vs. cyclohexane) .

Methodological Notes

  • Safety : Handle with nitrile gloves and PPE due to skin/eye irritation risks. Use fume hoods for weighing and reactions .
  • Data Reproducibility : Report detailed synthetic protocols (e.g., equivalents, dropwise addition rates) to mitigate batch variability.
  • Ethical Compliance : Adhere to institutional guidelines for biological testing and waste disposal .

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